Methyl 5-chloro-1H-pyrazole-3-carboxylate
CAS No.: 1810069-85-2
Cat. No.: VC3023321
Molecular Formula: C5H5ClN2O2
Molecular Weight: 160.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1810069-85-2 |
---|---|
Molecular Formula | C5H5ClN2O2 |
Molecular Weight | 160.56 g/mol |
IUPAC Name | methyl 5-chloro-1H-pyrazole-3-carboxylate |
Standard InChI | InChI=1S/C5H5ClN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8) |
Standard InChI Key | ZFNADPKSSZLUBR-UHFFFAOYSA-N |
SMILES | COC(=O)C1=NNC(=C1)Cl |
Canonical SMILES | COC(=O)C1=NNC(=C1)Cl |
Introduction
Chemical Identity and Structure
Methyl 5-chloro-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. It features a five-membered ring containing two adjacent nitrogen atoms, with a chlorine substituent at the 5-position and a methyl carboxylate group at the 3-position. The structure presents opportunities for various chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Basic Identification Parameters
The compound is characterized by several identifying parameters that distinguish it from similar structures:
Parameter | Information |
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IUPAC Name | methyl 5-chloro-1H-pyrazole-3-carboxylate |
CAS Number | 1810069-85-2 |
Molecular Formula | C₅H₅ClN₂O₂ |
Molecular Weight | 161 Da |
MFCD Numbers | MFCD29037474, MFCD33401381 |
The presence of the chlorine atom at the 5-position and the free NH group distinguish this compound from other related pyrazole derivatives, such as the methylated variant (methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate) .
Structural Features
The compound's structure includes several reactive sites that contribute to its chemical versatility:
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The 1-position nitrogen (NH) can undergo N-substitution reactions
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The chlorine at the 5-position serves as a potential site for nucleophilic substitution
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The methyl carboxylate group provides opportunities for ester hydrolysis or transesterification
These structural characteristics enable diverse chemical transformations, making the compound useful for generating libraries of derivatives with potential biological activities .
Physicochemical Properties
Understanding the physicochemical properties of methyl 5-chloro-1H-pyrazole-3-carboxylate is essential for predicting its behavior in chemical reactions and biological systems.
Physical Properties
The compound exhibits properties typical of halogenated heterocycles with moderate polarity:
Property | Value |
---|---|
LogP | 0.79 |
Heavy atoms count | 10 |
Rotatable bond count | 2 |
Number of rings | 1 |
Carbon bond saturation (Fsp3) | 0.2 |
Polar surface area | 55 Ų |
Hydrogen bond acceptors | 2 |
Hydrogen bond donors | 1 |
These properties influence the compound's solubility, membrane permeability, and potential for intermolecular interactions .
Chemical Reactivity
The compound's reactivity is influenced by its heterocyclic nature and functional groups. The presence of a chlorine atom at the 5-position makes it susceptible to nucleophilic aromatic substitution reactions, which can be utilized to introduce various substituents. Additionally, the methyl ester group can undergo hydrolysis to form the corresponding carboxylic acid or transesterification to form other esters.
The pyrazole NH group can participate in N-alkylation reactions, allowing for the synthesis of N-substituted derivatives with potentially enhanced biological activities or improved physicochemical properties. These reactions collectively contribute to the compound's utility as a versatile building block in organic synthesis .
Synthesis and Preparation Methods
The synthesis of methyl 5-chloro-1H-pyrazole-3-carboxylate can be accomplished through several routes, each with specific advantages depending on the available starting materials and desired scale.
Common Synthetic Routes
While the search results don't provide detailed synthetic procedures specifically for methyl 5-chloro-1H-pyrazole-3-carboxylate, related pyrazole carboxylates are typically synthesized through cyclization reactions involving hydrazines and β-dicarbonyl compounds. For chlorinated derivatives, the chlorination step may occur either before or after the pyrazole ring formation.
A general synthetic approach might involve:
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Reaction of hydrazine with a suitable β-ketoester
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Cyclization to form the pyrazole ring
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Chlorination at the 5-position using chlorinating agents such as N-chlorosuccinimide or phosphorus oxychloride
These methods can be modified to achieve optimal yields and purity based on specific reaction conditions and requirements .
Industrial Production
Industrial production of this compound likely employs optimized versions of laboratory synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors might be utilized to improve reaction efficiency and product consistency, particularly for large-scale production aimed at pharmaceutical or agrochemical applications .
Supplier | Purity (%) | Package Size | Price Range ($) | Lead Time | Location |
---|---|---|---|---|---|
Angene US | 98 | 100 mg - 25 g | 19 - 898 | 5 days | United States |
Key Organics Limited | 95 | 250 mg | 516 | 10 days | United Kingdom |
Angel Pharmatech Ltd. | 95 | 5 - 10 g | 753 - 1,205 | 20 days | China |
FCH Group | 95 | 1 g | 936 | 28 days | Ukraine |
Manchester Organics Limited | 90 | 1 - 5 g | 282 - 1,070 | 30 days | United Kingdom |
Advanced ChemBlock Inc | 97 | 5 g | Not specified | 30 days | United States |
This range of suppliers indicates a global market for the compound, with varying price points that likely reflect differences in quality, scale, and regional manufacturing costs .
Market Applications
The commercial availability of methyl 5-chloro-1H-pyrazole-3-carboxylate from multiple suppliers suggests its importance in various applications:
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As a building block for pharmaceutical drug discovery
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In the synthesis of agrochemicals
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For academic research in heterocyclic chemistry
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As an intermediate in the preparation of specialty chemicals
The varying package sizes (from 100 mg to 25 g) cater to different end-users, from research laboratories to potential industrial applications .
Comparison with Related Compounds
Understanding the similarities and differences between methyl 5-chloro-1H-pyrazole-3-carboxylate and related compounds provides valuable context for its properties and applications.
Structural Analogues
Several structural analogues of methyl 5-chloro-1H-pyrazole-3-carboxylate exist, each with distinct properties:
Compound | Key Difference | CAS Number | Implications |
---|---|---|---|
Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | N-methylated, different chloro position | 173841-06-0 | Less H-bonding capability, different reactivity pattern |
Methyl 5-methyl-1H-pyrazole-3-carboxylate | Methyl instead of chloro group | 25016-17-5 | Lower reactivity at 5-position, different electronic properties |
1H-Pyrazole-3-carboxylic acid | No chloro group, acid instead of ester | - | More acidic, different solubility profile |
The position of substituents and the nature of functional groups significantly influence the chemical behavior and potential applications of these compounds .
Structure-Activity Relationships
For pyrazole derivatives, the pattern of substitution can dramatically affect biological activity. The chlorine atom in methyl 5-chloro-1H-pyrazole-3-carboxylate may contribute to:
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Enhanced lipophilicity compared to non-halogenated analogues
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Improved membrane permeability
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Potential for halogen bonding interactions with biological targets
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Altered metabolic stability
These factors make the compound potentially valuable for developing bioactive molecules with optimized pharmacological profiles.
Analytical Methods for Identification and Characterization
Accurate identification and characterization of methyl 5-chloro-1H-pyrazole-3-carboxylate are essential for ensuring quality control in research and industrial applications.
Spectroscopic Methods
Several spectroscopic techniques can be employed for the identification and structural confirmation of the compound:
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NMR Spectroscopy: ¹H and ¹³C NMR can provide information about the carbon-hydrogen framework and substitution pattern
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Mass Spectrometry: Useful for confirming molecular weight and fragmentation patterns
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IR Spectroscopy: Can identify functional groups such as the ester carbonyl and N-H bond
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UV-Visible Spectroscopy: Provides information about electronic transitions in the molecule
These complementary techniques collectively enable comprehensive structural characterization.
Chromatographic Methods
For purity assessment and separation:
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High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis and purity determination
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Gas Chromatography (GC): May be applicable for volatile derivatives
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Thin-Layer Chromatography (TLC): Valuable for reaction monitoring and preliminary purity assessment
Advanced hyphenated techniques such as LC-MS and GC-MS can provide simultaneous separation and structural information, enhancing the reliability of identification.
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